
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
Researchers have developed novel synthetic pathways to create a variety of compounds with potential therapeutic applications. For example, a series of new N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides were prepared, showing significant analgesic activity in animal models. These compounds were found to be non-toxic and exhibited analgesic efficacy superior to acetylsalicylic acid in specific tests, highlighting the importance of synthesis techniques in drug discovery (Malinka et al., 2005).
Antimicrobial Properties
Another study focused on the synthesis of thiazolidinone derivatives, revealing their potent antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of such compounds in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Patel et al., 2012).
Pharmacological Activity Modulation
The modification of N1 and N4-substituents in 2-methylpiperazine derivatives was investigated to understand its impact on pharmacological activity. This study illustrates the intricate relationship between molecular structure and biological function, providing insights into the design of more effective therapeutic agents (Cignarella et al., 1979).
Calcium Channel Activity
Research into substituted 1,4-benzoxazines revealed moderate activity on intracellular calcium, a crucial signaling molecule in various physiological processes. The study highlighted the role of specific moieties in enhancing the potency of these compounds, contributing to the understanding of calcium channel modulators (Bourlot et al., 1998).
Anorectic Potential
The synthesis and evaluation of 1,2-diphenylethylamines demonstrated potent anorectic effects without inducing stimulant side effects. This research offers a foundation for developing non-stimulant weight management therapies (Ghosh et al., 1978).
Insecticidal Applications
Flubendiamide, a compound with a novel chemical structure, exhibits exceptional insecticidal activity, especially against lepidopterous pests. Its unique mode of action and safety profile make it a promising candidate for integrated pest management programs (Tohnishi et al., 2005).
Serotonin Ligand Affinity
Arylpiperazine derivatives were explored for their high affinity for 5-HT1A serotonin ligands, contributing to the development of treatments for neurological disorders. The study identifies compounds with significant potential for therapeutic applications in mental health (Glennon et al., 1988).
Fluorescence Probes for Metal Ions
The development of fluorescent probes based on polythiophene derivatives for the detection of metal ions like Hg2+ and Cu2+ showcases the application of chemical compounds in analytical chemistry and environmental monitoring (Guo et al., 2014).
Topoisomerase I-Targeting Anticancer Agents
The investigation of 11H-isoquino[4,3-c]cinnolin-12-ones as topoisomerase I-targeting agents with potent cytotoxic activity highlights the potential of these compounds in cancer therapy. The study provides valuable insights into the design of novel anticancer drugs (Ruchelman et al., 2004).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-26(2)20-11-9-18(10-12-20)21(28-15-13-27(3)14-16-28)17-24-22(29)23(30)25-19-7-5-4-6-8-19/h4-12,21H,13-17H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAPBACGXTLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2605752.png)
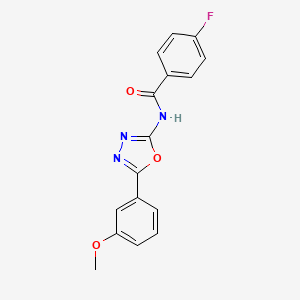
![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)
![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)
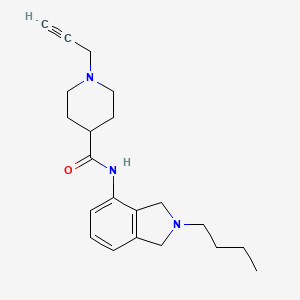
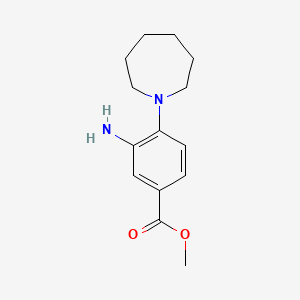
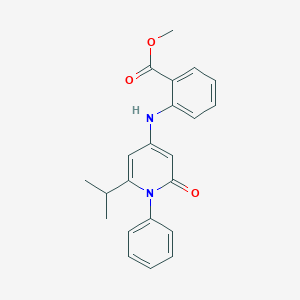

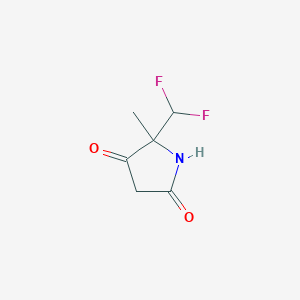
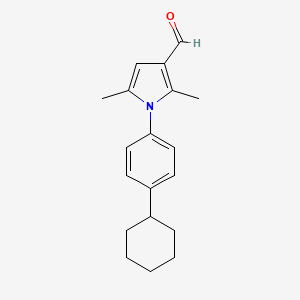

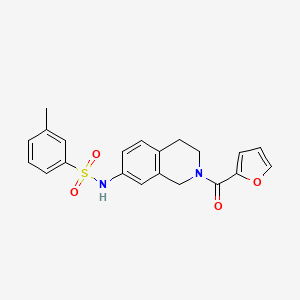
![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)